2,3-Dichloro-2-butenedioic acid
Description
Contextualizing 2,3-Dichloro-2-butenedioic Acid Isomers in Organic Chemistry
This compound exists as two geometric isomers, a direct consequence of the restricted rotation around the central carbon-carbon double bond. These isomers are designated as (Z)-2,3-dichloro-2-butenedioic acid and (E)-2,3-dichloro-2-butenedioic acid.
The (Z)-isomer is commonly known as dichloromaleic acid . In this configuration, the two carboxylic acid groups are positioned on the same side of the double bond. This proximity influences its physical and chemical properties, such as its polarity and its propensity to form a cyclic anhydride (B1165640). Dichloromaleic acid is a recognized compound with the CAS number 608-42-4. nih.gov
The (E)-isomer is referred to as dichlorofumaric acid . Here, the carboxylic acid groups are on opposite sides of the double bond, leading to a less polar and typically more stable structure compared to its cis-counterpart. Dichlorofumaric acid has been identified and studied, with a dedicated publication in the Journal of the American Chemical Society as early as 1953. acs.org The CAS number for the (E)-isomer is 25144-43-8. nih.gov
The distinct spatial arrangement of the functional groups in these isomers leads to different chemical reactivity and physical properties, a fundamental concept in stereochemistry.
Interactive Data Table: Isomers of this compound
| Common Name | IUPAC Name | CAS Number | Molecular Formula | Isomeric Form |
| Dichloromaleic Acid | (Z)-2,3-dichloro-2-butenedioic acid | 608-42-4 | C₄H₂Cl₂O₄ | Z (cis) |
| Dichlorofumaric Acid | (E)-2,3-dichloro-2-butenedioic acid | 25144-43-8 | C₄H₂Cl₂O₄ | E (trans) |
Historical Trajectories and Evolution of Research on Dichlorinated Unsaturated Dicarboxylic Acids
The study of chlorinated organic compounds has a rich history, dating back to the 19th century with early investigations into the chlorination of various organic substrates. The development of methods for introducing chlorine into molecules opened up new avenues for chemical synthesis and the creation of compounds with novel properties.
Early research into chlorinated carboxylic acids often focused on saturated systems. For instance, methods for the preparation of dichloroacetic acid have been known for a significant time, with various synthetic routes developed, including the chlorination of acetic acid and the hydrolysis of pentachloroethane. orgsyn.org These foundational studies provided the chemical community with the tools and understanding necessary to tackle more complex halogenations.
The investigation of unsaturated dicarboxylic acids, such as maleic and fumaric acid, also has deep roots in the history of organic chemistry. The ability to chlorinate these molecules to produce their dichlorinated analogs represented a significant step forward. A key related compound, dichloromaleic anhydride, can be synthesized through the chlorination of maleic anhydride. chemdad.com This anhydride is a valuable precursor to dichloromaleic acid and is noted for its utility in various synthetic applications.
More recent research into chlorinated dicarboxylic acids has expanded to more complex systems, such as chlorinated cubane-1,4-dicarboxylic acids. Studies in this area have provided valuable insights into the physicochemical properties of these types of molecules, including their thermal stability and acidity. nih.gov While not directly focused on this compound, this research contributes to the broader understanding of how chlorination impacts the properties of dicarboxylic acids. The thermal decomposition of chlorinated hydrocarbons, in general, is an area of active study, providing a backdrop for understanding the stability of compounds like this compound under various conditions. nih.gov
Interactive Data Table: Research Findings on Dichlorinated Dicarboxylic Acids and Related Compounds
| Compound/System | Research Focus | Key Findings |
| Dichloromaleic Anhydride | Synthesis and Properties | Can be synthesized by chlorination of maleic anhydride; Melting point of approximately 120 °C. chemdad.com |
| Dichloromaleic Anhydride | Reactivity | Used as a dienophile in Diels-Alder reactions for the synthesis of complex cyclic systems. |
| Dichloromaleic Anhydride | Biological Activity | Has been found to exhibit considerable antifungal activity against Botrytis cinerea. chemdad.com |
| Chlorinated Cubane-1,4-dicarboxylic Acids | Physicochemical Properties | Chlorination increases the acidity and affects the thermal stability of the dicarboxylic acid. nih.gov |
| Dichloromaleic Acid | Spectroscopic Properties | 13C NMR, IR, and Mass Spectrometry data are available, allowing for structural characterization. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dichlorobut-2-enedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O4/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNFEYPWPCDLOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)Cl)(C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023313 | |
| Record name | 2,3-Dichloro-2-butenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.96 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43180-81-0 | |
| Record name | 2,3-Dichloro-2-butenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,3 Dichloro 2 Butenedioic Acid and Its Derivatives
Regioselective and Stereoselective Synthetic Pathways
The precise control over the placement and three-dimensional arrangement of atoms is a cornerstone of modern synthetic chemistry. For 2,3-dichloro-2-butenedioic acid, this involves ensuring the chlorine atoms are correctly positioned on the carbon-carbon double bond (regioselectivity) and controlling the geometry to form either the (Z)-isomer (dichloromaleic acid) or the (E)-isomer (dichlorofumaric acid) (stereoselectivity).
Chlorination Reactions of Butenedioic Acid Precursors
The direct chlorination of butenedioic acid precursors, such as maleic acid, fumaric acid, or their anhydrides, is a primary route to obtaining this compound. acs.org The choice of precursor and reaction conditions dictates the stereochemical outcome.
One established method involves the catalytic chlorination of maleic anhydride (B1165640). google.com This process can be performed in the presence of a ferric chloride catalyst, which may be pre-activated with dichloromaleic anhydride to improve yields. google.com The reaction proceeds by heating maleic anhydride and the catalyst, followed by the introduction of chlorine gas at elevated temperatures (e.g., 180-183°C). google.com The resulting dichloromaleic anhydride can then be hydrolyzed to yield dichloromaleic acid, the (Z)-isomer. chemicalbook.comwikipedia.org
Studies on the halogenation of fumaric and maleic acids have been foundational in understanding the stereochemistry of addition reactions. acs.org The degradation and chlorination of fumaric acid have been investigated, particularly in aqueous systems where radical species can be generated. In the presence of chloride ions, sulfate (B86663) radicals (SO₄•⁻) can lead to the formation of chlorinated byproducts. nih.gov At higher chloride concentrations, the dichlorine radical anion (Cl₂•⁻) becomes the primary species responsible for reacting with the fumaric acid. nih.gov While this specific study focused on degradation, it underscores the reactivity of the butenedioic acid backbone toward chlorinating species.
The table below summarizes representative conditions for the chlorination of maleic anhydride.
| Precursor | Catalyst | Temperature (°C) | Yield of Dichloromaleic Anhydride |
| Maleic Anhydride | Anhydrous Ferric Chloride | 180 | ~53% |
| Maleic Anhydride | Activated Ferric Chloride* | 183 | 68% |
| Catalyst pre-reacted with dichloromaleic anhydride. | |||
| Data sourced from patent information. google.com |
Oxidation-Based Synthetic Routes to Dichlorobutenedioic Acid
Oxidation-based methods offer an alternative pathway where a pre-chlorinated molecule is oxidized to form the dicarboxylic acid. A documented approach for preparing 2,3-dichloromaleic anhydride, a direct precursor to the acid, starts with mucochloric acid. google.com
In this two-step, one-pot synthesis, mucochloric acid is first oxidized using hydrogen peroxide with a tin anhydride catalyst. This reaction synthesizes 2,3-dichloromaleic acid. google.com Following the initial oxidation, acetic anhydride is added to the reaction mixture. This serves as a dehydrating agent, converting the in-situ generated 2,3-dichloromaleic acid into its corresponding anhydride. google.com This method avoids the use of more hazardous reagents like large quantities of thionyl chloride, which would produce significant acid waste. google.com
General oxidation methods for converting aldehydes to carboxylic acids are well-established in organic synthesis. researchgate.net For instance, the oxidation of furfural, an unsaturated aldehyde, can yield butenedioic acid isomers. rsc.org Applying this logic, a hypothetical dichlorinated aldehyde precursor could be oxidized to form this compound.
Copper-Mediated Carbenoid Dimerization Approaches for Butenedioic Acid Esters
Copper-catalyzed reactions provide a sophisticated means for carbon-carbon bond formation. While direct dimerization of carbenoids to form butenedioic acid esters is less common, the principles are rooted in the well-established reactivity of diazo compounds with copper catalysts. rsc.org Copper(I) salts are known to efficiently catalyze carbenoid insertion reactions from α-diazoesters. rsc.org
These reactions typically involve the insertion of a carbene, generated from a diazoester, into another molecule. However, under certain conditions, diazo compounds can dimerize to form olefins. This suggests a potential pathway where a copper carbenoid derived from a dichloro-α-diazoacetate could undergo dimerization to form a this compound ester. The efficiency and stereoselectivity of such a dimerization would be highly dependent on the catalyst system, solvent, and reaction conditions.
Competition experiments using copper(I) catalysis with methyl α-diazophenylacetate have shown that carbenoid insertion into Si-H and S-H bonds can be favored over other pathways like cyclopropanation. rsc.org This highlights the challenge in directing the reactive intermediate towards a specific dimerization outcome.
Synthesis of Functionalized Analogs and Esters of this compound
The synthesis of esters and other functionalized analogs of this compound expands its utility as a chemical building block. Standard esterification methods can be applied to the parent acid. These include Fischer esterification, where the acid is reacted with an alcohol under acidic catalysis, or reactions with coupling agents.
The preparation of esters from carboxylic acids can be achieved using various reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). coleparmer.com This method is effective for a range of acid and alcohol substrates. The resulting dichlorobutenedioate esters can be valuable intermediates for further chemical transformations.
Functionalized analogs can be prepared by starting with substituted precursors. For example, if a synthetic route begins with a substituted maleic anhydride, this substitution pattern will be carried through the chlorination and hydrolysis steps, leading to a functionalized this compound. The rich chemistry of maleic anhydride, including its participation in Diels-Alder reactions, allows for the creation of a wide variety of structures that could then be subjected to chlorination. wikipedia.org
Green Chemistry Principles in the Synthesis of Dichlorinated Butenedioic Acids
Applying green chemistry principles to the synthesis of halogenated compounds is crucial for minimizing environmental impact. rsc.org This involves using safer reagents, reducing waste, and improving energy efficiency.
A key area for green improvement is replacing hazardous halogenating agents like chlorine gas with safer alternatives. rsc.org On-site generation of halogens from halide salts via electrolysis is one such strategy, which avoids the transportation and storage of large quantities of toxic gas. rsc.org Another approach is oxidative halogenation, which uses simple, inert halide salts (like KCl) in combination with a clean oxidant such as hydrogen peroxide. rsc.orgresearchgate.net This method can be catalyzed by metal complexes and produces water as the primary byproduct, representing a significant improvement in sustainability. rsc.org
The choice of solvent is another critical factor. Many traditional organic syntheses use chlorinated solvents, which pose environmental risks. Research into greener reaction media, such as water, ionic liquids, or deep eutectic solvents, aims to replace these volatile organic compounds. researchgate.net For instance, a method for brominating aromatic rings has been developed using hydrobromic acid and hydrogen peroxide in environmentally benign solvents like ethanol (B145695) or water, or even under solvent-free conditions. researchgate.net These principles are directly applicable to the synthesis of dichlorinated butenedioic acids.
The table below outlines some green chemistry principles and their potential application in the synthesis of this compound.
| Green Chemistry Principle | Conventional Method | Greener Alternative | Benefit |
| Safer Reagents | Use of elemental chlorine gas (toxic, hazardous to handle). rsc.org | Oxidative chlorination with a halide salt (e.g., KCl) and H₂O₂. rsc.org | Avoids handling toxic gas; produces water as a byproduct. |
| Atom Economy | Reagents like N-halosuccinimides produce stoichiometric waste. rsc.org | Catalytic methods or direct use of Cl₂ (if handled safely). | Maximizes the incorporation of reactant atoms into the final product. |
| Benign Solvents | Use of chlorinated solvents (e.g., CCl₄). researchgate.net | Use of water, ethanol, or solvent-free conditions. researchgate.net | Reduces pollution and health hazards associated with volatile organic compounds. |
| Catalysis | Stoichiometric reagents. | Use of recyclable catalysts (e.g., vanadium or molybdenum complexes for oxidative halogenation). rsc.org | Reduces waste and allows for milder reaction conditions. |
Mechanistic Investigations of 2,3 Dichloro 2 Butenedioic Acid Reactivity
Electrophilic and Nucleophilic Addition Reactions Across the Alkene Moiety
The carbon-carbon double bond in 2,3-dichloro-2-butenedioic acid is significantly electron-deficient. This is due to the strong electron-withdrawing inductive effects of the two chlorine atoms and the two carboxylic acid groups. Consequently, its reactivity in addition reactions is inverted compared to simple alkenes.
Electrophilic Addition: Typical electrophilic addition reactions, which involve the attack of an electrophile on the π-system of the double bond, are generally unfavorable for this compound. byjus.com The electron-poor nature of the alkene moiety deactivates it towards attack by electrophiles. For an electrophilic addition to occur, the alkene must act as a nucleophile, donating its π-electrons to form a new sigma bond. csbsju.edu The presence of four strongly deactivating substituents makes this process energetically demanding.
Nucleophilic Addition: Conversely, the electron deficiency of the double bond makes it susceptible to nucleophilic attack. In a reaction analogous to a Michael addition, a nucleophile can add to one of the vinylic carbons. This process is facilitated by the ability of the electron-withdrawing groups to stabilize the resulting carbanionic intermediate. While specific studies on this compound are not abundant, the principle is well-established for other electron-poor alkenes. byjus.comyoutube.com The reaction typically proceeds via a two-step mechanism: nucleophilic attack on the double bond followed by protonation to yield the saturated adduct. youtube.com
Reduction and Oxidation Chemistry of this compound
The oxidation and reduction of this compound can target the carbon-carbon double bond or the carbon-chlorine bonds. Electrochemical methods have proven particularly useful in elucidating the mechanisms of reduction.
Polarographic Reduction Mechanisms
Polarography, an electrochemical method involving a dropping mercury electrode, has been used to study the reduction of isomers of this compound, specifically dichloromaleic acid ((Z)-isomer) and dichlorofumaric acid ((E)-isomer). The reduction process is complex and highly dependent on the pH of the solution.
For dichloromaleic acid, the polarographic reduction in acidic media occurs in a single, four-electron wave. This process involves the saturation of the carbon-carbon double bond and the reductive cleavage of both carbon-chlorine bonds to yield succinic acid. The proposed mechanism involves the initial reduction of the double bond, followed by the elimination of the two chloride ions.
In contrast, the reduction of dichlorofumaric acid shows more complex behavior, often involving multiple reduction waves corresponding to stepwise processes. The stereochemistry of the molecule influences the orientation of the functional groups at the electrode surface, leading to different reduction pathways and potentials. The ease of reduction is also tied to the planarity and strain of the molecule.
| Compound | Condition | Half-Wave Potential (E½) vs. SCE | Process |
| Dichloromaleic Acid | Acidic (pH < 4) | ~ -0.6 V | 4-electron reduction to succinic acid |
| Dichloromaleic Acid | Neutral/Alkaline | More negative potentials | Stepwise reduction |
| Dichlorofumaric Acid | Acidic (pH < 4) | ~ -0.4 V & ~ -1.0 V | Two distinct reduction steps |
Note: The half-wave potential values are approximate and can vary based on specific experimental conditions such as buffer composition and concentration.
Ozonolysis and Radical Pathways
Ozonolysis is a powerful oxidative cleavage reaction that breaks the carbon-carbon double bond, replacing it with carbonyl groups. masterorganicchemistry.com When applied to this compound, the reaction is expected to cleave the central C=C bond. This would initially form an unstable ozonide intermediate, which upon workup would yield two molecules of chloro(oxo)acetic acid (chloroglyoxylic acid).
The reaction proceeds through the formation of a primary ozonide (molozonide), followed by rearrangement to the more stable 1,2,4-trioxolane (B1211807) (ozonide). Subsequent workup, either reductive (e.g., with dimethyl sulfide) or oxidative (e.g., with hydrogen peroxide), dictates the final products. masterorganicchemistry.com
Radical reactions involving this compound can be initiated under specific conditions. The gas-phase reactions of ozone with alkenes are known to be significant sources of free radicals such as OH, HO2, and RO2. bham.ac.uk For chlorinated alkenes like trans-2,3-dichloro-2-butene, ozonolysis leads to the formation of various radical species and chlorinated products. scilit.comucdavis.edu By analogy, the ozonolysis of this compound in the gas phase or in solution could initiate radical chain processes, although the specific pathways and products are not well-documented in the literature.
Substitution Reactions Involving Chlorine Atoms and Carboxylic Acid Groups
The chlorine atoms attached to the sp²-hybridized carbons of this compound are vinylic chlorides. These are typically resistant to nucleophilic substitution reactions under standard conditions due to the high strength of the C(sp²)-Cl bond and the repulsion between the incoming nucleophile and the electron-rich double bond.
However, the presence of the strongly electron-withdrawing carboxylic acid groups can facilitate nucleophilic vinylic substitution. The reaction would likely proceed through an addition-elimination mechanism. A nucleophile adds to the double bond to form a tetrahedral intermediate, and in a subsequent step, a chloride ion is eliminated to restore the double bond, resulting in a net substitution. The stereochemistry of the starting material would influence the feasibility and outcome of such a reaction.
The carboxylic acid groups themselves can undergo standard transformations. For instance, esterification can occur by reacting the diacid with an alcohol under acidic catalysis. Conversion to the corresponding diacyl chloride could be achieved using reagents like thionyl chloride (SOCl₂). However, reactions involving the substitution of the entire carboxylic acid group are less common.
Cycloaddition Reactions and Their Stereochemical Outcomes
Cycloaddition reactions are powerful tools for ring formation, where two unsaturated molecules combine to form a cyclic adduct. wikipedia.orglibretexts.org The electronic nature of the double bond in this compound makes it a potential candidate for certain types of cycloadditions, particularly those that are photochemically induced.
[2+2] Photocycloaddition Reactions
The [2+2] photocycloaddition is a photochemical reaction that forms a four-membered cyclobutane (B1203170) ring from two alkene-containing molecules. libretexts.org Thermally, this reaction is often forbidden by orbital symmetry rules, but it can proceed when one of the alkene components is photochemically excited. libretexts.orgpressbooks.pub
In the context of this compound or its derivatives (like dichloromaleic anhydride), it can act as the excited component or react with another photo-excited alkene. The reaction involves the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) upon absorption of UV light. pressbooks.pubyoutube.com This excited state can then react with a ground-state alkene in a concerted, suprafacial manner to form the cyclobutane ring. pressbooks.pub
The stereochemistry of the resulting cyclobutane product is dependent on the stereochemistry of the starting alkenes and the reaction pathway. These reactions can lead to the formation of complex polycyclic structures with multiple new stereocenters. rsc.orgnih.gov For example, the photodimerization of dichloromaleic anhydride (B1165640) would be expected to yield a dichlorinated cyclobutane-tetracarboxylic dianhydride derivative. The regioselectivity and stereoselectivity are governed by the stability of the diradical intermediates that are often involved in stepwise photochemical cycloadditions. rsc.org
| Reaction Type | Reactants | Conditions | Product Type |
| [2+2] Photodimerization | This compound derivative + itself | UV light (hν) | Dichlorocyclobutane derivative |
| [2+2] Photocycloaddition | This compound derivative + another alkene | UV light (hν) | Substituted cyclobutane |
Diels-Alder and Conjugate Addition Strategies
The electron-deficient nature of the double bond in this compound and its anhydride makes them excellent candidates for participating in Diels-Alder and conjugate addition reactions. These reactions are powerful tools for the construction of complex cyclic and acyclic systems.
Diels-Alder Reactions:
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org Due to the two electron-withdrawing carbonyl groups, maleic anhydride is a highly reactive dienophile. mnstate.edu The addition of two chlorine atoms to the double bond in 2,3-dichloromaleic anhydride further enhances its electrophilicity, making it a potent dienophile in reactions with a wide range of dienes.
The reaction mechanism is concerted, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. wikipedia.orgchemsociety.org.ng The stereochemistry of the dienophile is retained in the product. For cyclic dienes, the reaction can proceed through either an endo or exo transition state. The endo product, where the substituents on the dienophile are oriented towards the diene, is often the kinetically favored product due to secondary orbital interactions. chemsociety.org.ng However, the exo product is typically more thermodynamically stable. chemsociety.org.ng
A representative Diels-Alder reaction of 2,3-dichloromaleic anhydride with a generic diene is depicted below:
Diene: A conjugated system of two double bonds.
Dienophile: 2,3-Dichloromaleic anhydride.
Product: A substituted cyclohexene (B86901) derivative with a dichlorinated bridgehead.
| Diene Reactant | Dienophile | Typical Reaction Conditions | Major Product Stereochemistry |
| 1,3-Butadiene | 2,3-Dichloromaleic anhydride | Thermal (e.g., reflux in toluene (B28343) or xylene) | Not applicable |
| Cyclopentadiene | 2,3-Dichloromaleic anhydride | Mild (e.g., room temperature in a suitable solvent) | Endo (kinetic control) |
| Furan | 2,3-Dichloromaleic anhydride | Elevated temperature (often reversible) | Exo (thermodynamic control often favored) |
| Anthracene | 2,3-Dichloromaleic anhydride | High temperature (e.g., reflux in xylene) mnstate.edu | Adduct across the central ring |
Conjugate Addition Strategies:
The electron-deficient double bond of this compound and its derivatives is susceptible to nucleophilic attack in a conjugate or Michael addition reaction. capes.gov.bryoutube.com This reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated system. The stability of the resulting enolate intermediate is enhanced by the presence of the electron-withdrawing chlorine atoms and carbonyl groups.
A wide variety of nucleophiles can be employed in conjugate addition reactions with these substrates, including:
Soft nucleophiles: Enolates, cuprates (Gilman reagents), thiols, and amines are particularly effective for 1,4-addition. youtube.com
Carbon nucleophiles: Organometallic reagents and stabilized carbanions can form new carbon-carbon bonds.
The general mechanism involves the attack of the nucleophile on one of the vinylic carbons, followed by protonation of the resulting enolate. The regioselectivity of the addition is governed by the electronic and steric properties of both the substrate and the nucleophile.
| Nucleophile Type | Substrate | Typical Reaction Conditions | Product Type |
| Thiol (e.g., R-SH) | 2,3-Dichloromaleic anhydride | Base catalysis (e.g., triethylamine) | Thioether adduct |
| Amine (e.g., R-NH2) | 2,3-Dichloromaleic anhydride | Aprotic solvent | β-Amino acid derivative (after hydrolysis) |
| Enolate (from a β-dicarbonyl compound) | 2,3-Dichloromaleic anhydride | Base catalysis (e.g., NaOEt) | Michael adduct |
| Organocuprate (e.g., R2CuLi) | 2,3-Dichloromaleic anhydride | Low temperature (e.g., -78 °C) | Alkylated succinic acid derivative (after hydrolysis) |
Esterification and Amidation Reaction Kinetics and Selectivity
The carboxylic acid groups of this compound can undergo standard esterification and amidation reactions. The kinetics and selectivity of these transformations are influenced by the electronic effects of the adjacent chloro-substituted double bond.
Esterification:
Esterification is typically carried out by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst. The reaction is reversible, and the equilibrium can be shifted towards the product by removing water. researchgate.net The electron-withdrawing nature of the dichlorovinyl group is expected to increase the acidity of the carboxylic acid protons, potentially accelerating the reaction rate compared to its saturated analogue, succinic acid.
Kinetic studies of esterification often follow a second-order rate law, with the rate being dependent on the concentrations of both the carboxylic acid and the alcohol. researchgate.net
Amidation:
Amidation can be achieved by reacting this compound or its anhydride with an amine. The use of the anhydride is often preferred as it is more reactive and the reaction is typically irreversible, driving the formation of the amide. libretexts.org The reaction of 2,3-dichloromaleic anhydride with a primary or secondary amine would proceed via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl carbons, leading to the opening of the anhydride ring to form an amide-carboxylic acid intermediate, which can then be cyclized or further reacted.
| Reaction Type | Reactants | Catalyst/Conditions | Key Kinetic Parameters | Selectivity Considerations |
| Esterification | This compound, Alcohol (R-OH) | Acid catalyst (e.g., H2SO4), Heat, Water removal | Rate constant (k), Activation energy (Ea) researchgate.net | Mono- vs. di-esterification can be controlled by stoichiometry. |
| Amidation (from anhydride) | 2,3-Dichloromaleic anhydride, Amine (R-NH2) | Room temperature or gentle heating | Generally fast due to high reactivity of anhydride | With diamines, polymerization or macrocyclization is possible. |
Ring-Closing and Heterocyclic Formation from this compound Precursors
Derivatives of this compound are versatile precursors for the synthesis of various cyclic and heterocyclic compounds. The presence of multiple reactive sites allows for a range of cyclization strategies.
Ring-Closing Metathesis (RCM):
By converting the carboxylic acid groups into ester or amide functionalities bearing terminal alkenes, derivatives of this compound can be used as substrates for ring-closing metathesis. RCM is a powerful reaction that utilizes transition metal catalysts (typically ruthenium-based) to form cyclic alkenes from diene precursors. wikipedia.org The geometry of the double bond in the starting material would influence the stereochemical outcome of the cyclized product. This strategy can be employed to synthesize a variety of ring sizes, depending on the length of the tethered alkene chains. organic-chemistry.org
Heterocyclic Formation:
The dicarbonyl functionality, especially in the form of 2,3-dichloromaleic anhydride, is a valuable building block for the synthesis of a wide array of heterocycles. clockss.org Reactions with dinucleophiles can lead to the formation of various heterocyclic rings. For example:
Reaction with hydrazines: Can yield pyridazinedione derivatives.
Reaction with hydroxylamine: Can lead to the formation of oxazine (B8389632) derivatives.
Reaction with ureas or thioureas: Can be used to synthesize five- or six-membered heterocyclic systems containing nitrogen and oxygen or sulfur.
The general approach involves the initial nucleophilic attack of the dinucleophile on one of the carbonyl groups of the anhydride, followed by an intramolecular cyclization-condensation step.
| Cyclization Strategy | Precursor Type | Key Reagents/Catalysts | Resulting Ring System |
| Ring-Closing Metathesis | Di-alkenyl ester/amide of this compound | Grubbs' or Schrock's catalyst | Unsaturated carbocycles or macrocycles |
| Heterocycle Synthesis | 2,3-Dichloromaleic anhydride | Hydrazine (B178648) derivatives | Pyridazinediones |
| Heterocycle Synthesis | 2,3-Dichloromaleic anhydride | o-Phenylenediamine | Quinoxaline derivatives |
| Heterocycle Synthesis | 2,3-Dichloromaleic anhydride | Amidines | Pyrimidine derivatives |
Spectroscopic and Crystallographic Elucidation of 2,3 Dichloro 2 Butenedioic Acid Structures
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon framework and the electronic environment of nuclei within a molecule. For 2,3-dichloro-2-butenedioic acid, which exists as two geometric isomers, dichloromaleic acid ((Z)-isomer) and dichlorofumaric acid ((E)-isomer), ¹³C NMR spectroscopy is particularly informative.
In ¹³C NMR spectra, the chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The hybridization of the carbon atoms plays a significant role, with sp² hybridized carbons, such as those in the double bond and the carboxyl groups of this compound, resonating at lower fields (higher ppm values) compared to sp³ hybridized carbons. Furthermore, the presence of electronegative chlorine atoms directly attached to the double bond causes a downfield shift for the olefinic carbons.
| Functional Group | Typical ¹³C Chemical Shift Range (ppm) |
| Carboxylic Acid (C=O) | 170-185 |
| Alkene (C=C) | 100-150 |
| Carbonyl (general) | 160-220 |
Infrared and Raman Spectroscopic Fingerprinting of Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint," allowing for the identification of functional groups and providing insight into molecular structure and bonding.
The vibrational spectra of this compound are expected to be characterized by several key absorption bands. The stretching vibrations of the carbonyl groups (C=O) in the carboxylic acid moieties are typically strong absorbers in the IR spectrum, appearing in the region of 1700-1760 cm⁻¹. The O-H stretching of the carboxylic acid group would produce a broad band in the region of 2500-3300 cm⁻¹. The C=C double bond stretch, which may be weak in the IR spectrum of the more symmetric trans-isomer due to a small change in dipole moment, is expected to appear in the 1600-1680 cm⁻¹ region. The C-Cl stretching vibrations would be observed at lower frequencies, typically in the 600-800 cm⁻¹ range.
A study on the related compound, dichloromaleic anhydride (B1165640), which shares the dichlorinated double bond system, provides insight into the expected vibrational frequencies. Current time information in Chatham County, US. For dichloromaleic anhydride, the fundamental frequencies have been assigned based on C₂v symmetry. This analysis can serve as a basis for interpreting the more complex spectra of the diacid.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would be expected to show a strong signal for the C=C and C-Cl stretching vibrations. In molecules with a center of symmetry, the rule of mutual exclusion applies, meaning that vibrations that are Raman active are IR inactive, and vice-versa. This principle would be especially useful in distinguishing between the centrosymmetric (E)-isomer and the non-centrosymmetric (Z)-isomer.
X-ray Diffraction Studies for Solid-State Conformation and Intermolecular Interactions
For this compound, a crystal structure for the (Z)-isomer, dichloromaleic acid, is available in the Crystallography Open Database (COD) under the entry number 2103333. Current time information in Rutherford County, US. Analysis of this crystal structure would reveal the planarity of the molecule, the precise bond distances of the C=C, C-C, C=O, C-O, and C-Cl bonds, and the bond angles around the sp² hybridized carbons.
A key feature of the solid-state structure of carboxylic acids is the formation of hydrogen-bonded dimers. It is highly probable that the crystal structure of this compound will show the carboxylic acid groups of two adjacent molecules forming a cyclic dimer through strong O-H···O hydrogen bonds. The specific details of the crystal packing and any other non-covalent interactions would also be elucidated.
| Database | Entry ID for Dichloromaleic Acid |
| Crystallography Open Database (COD) | 2103333 |
Mass Spectrometric Approaches for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.
For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (184.96 g/mol ). Current time information in Rutherford County, US. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in an M⁺ peak, an (M+2)⁺ peak, and an (M+4)⁺ peak with a relative intensity ratio of approximately 9:6:1.
The fragmentation of this compound under electron ionization would likely involve initial cleavages adjacent to the carbonyl groups. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45). libretexts.org The presence of the chlorine atoms would also influence the fragmentation, potentially leading to the loss of a chlorine radical (•Cl, M-35) or a molecule of HCl (M-36). A GC-MS spectrum for dichloromaleic acid is noted as being available, which would provide the experimental fragmentation pattern for this isomer. Current time information in Rutherford County, US.
| Fragment | Mass Loss (amu) | Expected m/z |
| Loss of •OH | 17 | ~167 |
| Loss of •Cl | 35 | ~149 |
| Loss of HCl | 36 | ~148 |
| Loss of •COOH | 45 | ~139 |
Computational and Theoretical Chemistry of 2,3 Dichloro 2 Butenedioic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2,3-dichloro-2-butenedioic acid. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can predict molecular geometries, electronic charge distributions, and spectroscopic properties.
For this compound, the presence of two carboxylic acid groups and two chlorine atoms on a double-bonded carbon backbone suggests a complex electronic landscape. The chlorine atoms, being highly electronegative, would withdraw electron density from the carbon-carbon double bond. This inductive effect would make the double bond less nucleophilic than in an unsubstituted butenedioic acid. The carboxylic acid groups are also electron-withdrawing but can participate in resonance.
Key electronic properties that could be determined for this compound through quantum chemical calculations include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.
Electrostatic Potential (ESP) Map: An ESP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, negative potential would be expected around the oxygen atoms of the carboxylic acid groups, making them susceptible to electrophilic attack. The hydrogen atoms of the carboxyl groups would show positive potential, indicating their acidic nature.
Natural Bond Orbital (NBO) Analysis: NBO analysis would provide insights into the bonding and electronic delocalization within the molecule. It could quantify the charge distribution and analyze hyperconjugative interactions.
While specific data tables for this compound are not available, a hypothetical table of calculated electronic properties might look as follows:
| Property | Hypothetical Calculated Value | Significance |
| HOMO Energy | -8.5 eV | Indicates ionization potential |
| LUMO Energy | -1.2 eV | Indicates electron affinity |
| HOMO-LUMO Gap | 7.3 eV | Suggests high kinetic stability |
| Dipole Moment | ~2.5 D | Indicates a polar molecule |
These values are illustrative and not based on actual calculations for this compound.
Molecular Dynamics Simulations of Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and interactions with a solvent. weebly.com
For this compound, the primary conformational freedom would involve the rotation of the carboxylic acid groups around the C-C single bonds. MD simulations could explore the potential energy surface associated with these rotations to identify the most stable conformers. The planarity of the molecule would also be a key aspect to investigate, as steric hindrance between the bulky chlorine atoms and carboxylic acid groups might lead to out-of-plane distortions.
When considering solvation effects, MD simulations can model the interactions between this compound and solvent molecules, such as water. These simulations would reveal:
Solvation Free Energy: The energy change associated with transferring the molecule from a vacuum to a solvent, which is crucial for understanding its solubility.
Radial Distribution Functions (RDFs): RDFs would show the probability of finding solvent molecules at a certain distance from specific atoms of the solute. For instance, the RDFs for water around the carboxylic acid groups would illustrate the hydrogen bonding network.
Hydrogen Bonding Dynamics: MD can track the formation and breaking of hydrogen bonds between the carboxylic acid groups and water molecules, providing a dynamic picture of solvation.
Prediction of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, several types of reactions could be investigated.
For instance, in a potential esterification reaction, computational methods could map out the potential energy surface for the reaction with an alcohol. This would involve locating the transition state for the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid. The calculated activation energy would provide a quantitative measure of the reaction rate.
Similarly, for a reaction involving the double bond, such as an electrophilic addition, computational studies could predict the regioselectivity and stereoselectivity. The stability of the possible carbocation intermediates would be a key factor in determining the reaction outcome.
A hypothetical reaction coordinate diagram for a generic reaction of this compound would include the energies of the reactants, products, any intermediates, and the transition states connecting them.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants | 0 |
| 2 | Transition State 1 | +25 |
| 3 | Intermediate | +5 |
| 4 | Transition State 2 | +15 |
| 5 | Products | -10 |
This table represents a hypothetical two-step reaction and is for illustrative purposes only.
Analysis of Intermolecular Interactions and Crystal Packing Architectures
The study of intermolecular interactions is crucial for understanding how molecules pack in the solid state, which in turn influences physical properties like melting point and solubility. While a crystal structure for this compound itself is not publicly available, the structure of a derivative, (Z)-2,3-dichloro-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione, offers some insights. nih.gov
In the solid state, this compound would be expected to form strong intermolecular hydrogen bonds between the carboxylic acid groups of neighboring molecules. These O-H···O hydrogen bonds would likely be a dominant feature of the crystal packing, potentially leading to the formation of dimers, chains, or sheets.
Other significant intermolecular interactions could include:
Halogen Bonding: The chlorine atoms could act as halogen bond donors, interacting with the oxygen atoms of the carboxylic acid groups of adjacent molecules (C-Cl···O).
π-π Stacking: The electron-poor nature of the dichlorinated double bond might allow for stacking interactions with other π-systems, although these are likely to be weak.
Tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in a crystal structure. nih.gov A fingerprint plot derived from a Hirshfeld surface analysis would show the relative contributions of different types of intermolecular contacts.
| Interaction Type | Hypothetical Contribution |
| O···H | 45% |
| Cl···H | 20% |
| H···H | 15% |
| Cl···O | 10% |
| C···H | 5% |
| Other | 5% |
This table is a hypothetical representation of the contributions of different intermolecular contacts to the crystal packing of this compound.
Applications of 2,3 Dichloro 2 Butenedioic Acid in Organic and Materials Science
Role as a Key Synthetic Intermediate for Complex Molecular Architectures
The unique structure of 2,3-dichloro-2-butenedioic acid and its derivatives makes it an ideal starting material for constructing intricate molecular frameworks, particularly those with biological activity. Its ability to undergo a variety of chemical transformations allows for the assembly of complex structures that would otherwise be challenging to synthesize.
A significant application is in the synthesis of glycoconjugates, which are complex molecules where a carbohydrate is linked to another chemical species. Researchers have utilized mucochloric acid to create novel glycoconjugates with potential anticancer properties. rsc.orggoogle.com In these syntheses, mucochloric acid is first converted to a propargyl derivative of 3,4-dichloro-furan-2(5H)-one or a 2H-pyrrol-2-one. rsc.org These intermediates, containing a reactive alkyne group, are then coupled with various sugar azides via a copper-catalyzed "click chemistry" reaction. rsc.orggoogle.com This modular approach allows for the creation of a library of complex molecules where the furanone or pyrrolone core is decorated with different sugar moieties, enabling the study of how these structural variations impact biological activity against cancer cell lines like HCT116 and MCF-7. rsc.orggoogle.com
Another example of its utility is in the production of agrochemicals, such as the acaricide (a substance that kills ticks and mites) known as pyridaben. sigmaaldrich.com The synthesis involves reacting mucochloric acid with 4-tert-butylmercaptotoluene, followed by a cyclocondensation reaction of the resulting malealdehydic acid derivative with N-tert-butylhydrazine to form the final complex heterocyclic structure of pyridaben. sigmaaldrich.com Furthermore, derivatives of this compound are used to create vinylogous enamine dyes through reactions with aromatic amines and subsequent condensation. sigmaaldrich.com These examples highlight the compound's role as a crucial synthon for accessing structurally diverse and functionally complex molecules.
Precursor in Polymer Chemistry and Resin Synthesis
The dioic acid functionality of this compound, and particularly the anhydride (B1165640) form (2,3-dichloromaleic anhydride), makes it a valuable monomer in polymer science. Dicarboxylic acids and their anhydrides are fundamental components in the production of condensation polymers like polyesters.
2,3-Dichloromaleic anhydride is explicitly identified as a useful monomer for polymer studies. nih.gov Polyester (B1180765) resins are typically synthesized through the reaction of dibasic organic acids or their anhydrides with polyhydric alcohols. While maleic anhydride is a very common raw material for unsaturated polyester resins, patents have noted the use of its halogenated derivatives in the formulation of these resins to impart specific properties. The incorporation of chlorine atoms into the polymer backbone can modify its characteristics, such as enhancing flame retardancy or altering its chemical resistance.
Unsaturated polyester resins, often dissolved in a reactive diluent like styrene, are widely used in composites, for instance, in fiberglass-reinforced plastics (FRP). These materials find applications in manufacturing wall panels, boat hulls, and automotive parts. The ability to create copolymers, for example by polymerizing 2-butenedioic acid derivatives with compounds like butadiene and acrylonitrile, further broadens the scope of accessible materials with tailored properties.
Table 1: Polymer-Related Applications
| Compound/Derivative | Application Area | Description |
|---|---|---|
| 2,3-Dichloromaleic Anhydride | Monomer for Polymer Studies | Utilized as a fundamental building block in polymer research. nih.gov |
| Halogenated Maleic Anhydride | Unsaturated Polyester Resins | Incorporated into polyester formulations to modify resin properties. |
| 2-Butenedioic Acid Polymers | Copolymers | Used in combination with other monomers like butadiene to create copolymers with specific functionalities. |
Building Block for Heterocyclic Compound Synthesis
One of the most extensively developed applications of this compound and its tautomers is in the synthesis of heterocyclic compounds. The multiple reaction sites allow for versatile cyclization strategies to form a wide array of five- and six-membered rings containing nitrogen, sulfur, or oxygen.
The furanone scaffold, which is inherent in the mucochloric acid tautomer, is a common starting point. This core can be modified, for example, by reacting mucochloric acid with propargylamine (B41283) to yield 2H-pyrrol-2-one derivatives, effectively replacing the ring oxygen with a nitrogen atom. rsc.org These furanone and pyrrolone structures are themselves important heterocyclic cores found in many biologically active molecules. rsc.org
Furthermore, the compound serves as a precursor for pyridazinones, a class of six-membered nitrogen-containing heterocycles. The synthesis of 3(2H)-pyridazinones can be achieved by reacting mucochloric acid with hydrazine (B178648) derivatives. For instance, reaction with tert-butylhydrazine (B1221602) yields a pyridazinone product with high purity. Pyridazinones are significant scaffolds in medicinal chemistry, known for their anti-inflammatory and other therapeutic properties.
The synthesis of sulfur-containing heterocycles is also well-documented. Stable sulfur-containing products can be obtained from the reaction of mucochloric acid with various aromatic and heterocyclic thiols. Depending on the reaction conditions, substitution of either the chlorine atoms or the hydroxyl group can be achieved, leading to different thio-substituted furanones. In some cases, acyclic sulfur-containing butanedithioates can also be formed. While direct synthesis of thiophenes from this compound is less commonly cited, the general importance of 1,4-dicarbonyl compounds (a structure related to the open form of the acid) in thiophene (B33073) synthesis, such as in the Paal-Knorr synthesis, suggests its potential utility in this area as well.
Table 2: Synthesis of Heterocyclic Scaffolds
| Starting Material | Reagent | Heterocyclic Product | Significance |
|---|---|---|---|
| Mucochloric Acid | Propargylamine | 2H-Pyrrol-2-one | Core of biologically active molecules. rsc.org |
| Mucochloric Acid | Hydrazine Hydrate | 3(2H)-Pyridazinone | Important scaffold in the drug industry. |
| Mucochloric Acid | Aromatic/Heterocyclic Thiols | Thio-substituted Furanones | Novel sulfur-containing heterocycles. |
Utilization in the Development of Catalytic Systems and Processes
While this compound and its derivatives are not typically reported as catalysts themselves, they are crucial substrates in a variety of processes that rely on catalysis. Their transformation into more complex products often requires the use of catalysts to ensure efficiency, selectivity, and mild reaction conditions.
In the synthesis of glycoconjugates from mucochloric acid derivatives, both acid catalysis and metal catalysis are employed. The initial reaction of mucochloric acid with propargyl alcohol is facilitated by catalytic amounts of sulfuric acid (H₂SO₄). rsc.org The subsequent key step, the coupling of the resulting alkyne with a sugar azide, is a copper-catalyzed 1,3-dipolar cycloaddition (a "click" reaction), which proceeds efficiently in the presence of copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. rsc.orggoogle.com
Similarly, the synthesis of pyridazinone derivatives from mucochloric acid can be performed using a solid acid catalyst. One reported procedure uses a titanium dioxide-based solid acid (C-TiO2) in conjunction with a phase-transfer catalyst (tetrabutylammonium bromide) to facilitate the cyclization reaction in a biphasic system. The use of a solid, reusable catalyst aligns with the principles of green chemistry, making the process more environmentally benign. The synthesis of glycoconjugates has also been achieved using Lewis acids like iron(III) chloride (FeCl₃) and tin(IV) chloride (SnCl₄) to catalyze the formation of glycosidic bonds. rsc.orggoogle.com These examples demonstrate that while not a catalyst itself, this compound is a valuable building block whose full synthetic potential is unlocked through the application of diverse catalytic methods.
Environmental Chemistry of 2,3 Dichloro 2 Butenedioic Acid: Formation and Transformation
Formation Pathways as Disinfection Byproducts in Aqueous Environments
The formation of 2,3-dichloro-2-butenedioic acid in drinking water is intrinsically linked to the chlorination process. When chlorine is added to water, it effectively inactivates harmful microorganisms. However, it also reacts with naturally occurring organic matter (NOM) present in the source water. This complex mixture of decaying plant and animal material contains a variety of precursor compounds that can lead to the generation of numerous DBPs.
While the precise formation pathways of this compound are not yet fully elucidated, it is understood to be a member of the haloacetic acid (HAA) family, a major class of DBPs. The general mechanism involves the reaction of chlorine with specific moieties within the NOM structure. Factors such as the concentration and nature of the NOM, water temperature, pH, and the dose of chlorine can all influence the types and quantities of DBPs formed. Research has identified related chlorinated butenoic acids in chlorinated drinking water, suggesting that unsaturated dicarboxylic acids or similar structures within the NOM are likely precursors.
Abiotic Transformation Processes in Natural and Engineered Systems
Once formed, the persistence of this compound in the environment is governed by various transformation processes. Abiotic, or non-biological, pathways such as hydrolysis and photolysis play a significant role in the degradation of many chemical contaminants.
Hydrolysis: This process involves the reaction of the compound with water, which can lead to the cleavage of chemical bonds. For this compound, hydrolysis could potentially lead to the replacement of the chlorine atoms with hydroxyl groups, forming less halogenated and potentially less toxic compounds. The rate of hydrolysis is dependent on factors like pH and temperature. While specific studies on the hydrolysis of this compound are limited, research on other chlorinated organic acids indicates that this can be a significant degradation pathway.
Photolysis: Sunlight can also induce the degradation of chemical compounds in a process known as photolysis. The energy from photons can break chemical bonds, leading to the transformation of the parent compound. The effectiveness of photolysis depends on the compound's ability to absorb light at environmentally relevant wavelengths. For unsaturated compounds like this compound, direct photolysis is a plausible degradation mechanism. Additionally, indirect photolysis, mediated by other light-absorbing substances in the water, could also contribute to its transformation.
Methodologies for the Detection and Quantification of this compound in Environmental Matrices
The accurate detection and quantification of this compound in complex environmental samples such as drinking water are crucial for assessing human exposure and understanding its environmental prevalence. Due to its polar and non-volatile nature, the analytical methods typically employed for haloacetic acids are applicable.
These methods generally involve a multi-step process:
Sample Preparation: This step is critical to isolate and concentrate the analyte from the water matrix. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Derivatization: To make the acid more amenable to gas chromatography (GC) analysis, it is often converted into a more volatile ester form, typically through reaction with an alcohol in the presence of an acid catalyst.
Analysis: The derivatized sample is then injected into a gas chromatograph for separation. Detection is commonly achieved using an electron capture detector (ECD), which is highly sensitive to halogenated compounds, or a mass spectrometer (MS) for more definitive identification and quantification.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is also an increasingly popular technique that can often analyze the acid directly without the need for derivatization, offering a more streamlined analytical approach.
Environmental Fate and Persistence Studies
The environmental fate of a compound describes its transport, transformation, and ultimate disposition in various environmental compartments, including water, soil, and air. The persistence of this compound is a key aspect of its environmental risk profile.
Studies on other short-chain chlorinated acids have shown that their persistence in the environment can vary significantly. Factors influencing their fate include their water solubility, potential for volatilization, and susceptibility to biotic and abiotic degradation processes. While specific data for this compound is scarce, its structure as a dicarboxylic acid suggests it will be highly water-soluble and have a low tendency to volatilize from water.
Biodegradation, or transformation by microorganisms, is another critical pathway that determines the persistence of organic compounds in the environment. The presence of chlorine atoms can make the molecule more resistant to microbial attack compared to its non-halogenated counterparts. However, some microorganisms have been shown to be capable of degrading chlorinated acids. Further research is needed to investigate the potential for microbial communities in natural and engineered systems to break down this compound and to identify the resulting degradation products.
Future Research Trajectories and Emerging Perspectives on 2,3 Dichloro 2 Butenedioic Acid
Development of Novel Synthetic Strategies for Isomer-Specific Production
A primary hurdle in harnessing the full potential of 2,3-dichloro-2-butenedioic acid lies in the controlled, isomer-specific synthesis of its geometric isomers: (Z)-2,3-dichloro-2-butenedioic acid (dichloromaleic acid) and (E)-2,3-dichloro-2-butenedioic acid (dichlorofumaric acid). The spatial arrangement of the chlorine and carboxyl groups profoundly influences the molecule's physical properties and reactivity. Consequently, developing synthetic methodologies that can selectively produce one isomer over the other is a critical research objective.
Current research trajectories focus on moving beyond classical halogenation reactions, which often yield mixtures of products, towards more sophisticated catalytic systems. masterorganicchemistry.comchemguide.co.uk The direct halogenation of an alkene's double bond typically proceeds via an anti-addition mechanism, which influences the stereochemical outcome. libretexts.orgchemistrysteps.comyoutube.com Future strategies will likely involve the stereoselective chlorination of acetylenedicarboxylic acid. The challenge in this approach is to direct the addition of chlorine across the triple bond in either a syn or anti fashion to yield the desired (Z) or (E) isomer with high fidelity. This will necessitate the exploration of novel catalysts, potentially based on transition metals or organocatalysts, that can precisely control the reaction's transition state geometry.
Another avenue of investigation is the controlled dehydrochlorination of a tetrachlorinated precursor, such as tetrachlorosuccinic acid. The strategic removal of two molecules of hydrogen chloride could, in principle, lead to the desired product. However, such elimination reactions are notoriously difficult to control stereoselectively. Future work will likely focus on developing catalytic systems and reaction conditions (e.g., specific bases, solvents, and temperatures) that can favor the formation of one geometric isomer.
Table 1: Proposed Research on Isomer-Specific Synthesis Strategies
| Synthetic Route | Key Scientific Challenge | Potential Research Approach |
| Direct Chlorination of Acetylenedicarboxylic Acid | Controlling stereoselectivity (cis vs. trans addition) | Screening of transition metal and organocatalysts; studying solvent and temperature effects to influence the reaction pathway. |
| Catalytic Dehydrochlorination of Tetrachlorosuccinic Acid | Preventing the formation of isomeric mixtures and side products. | Development of sterically hindered bases or novel catalytic systems that favor a specific E2 elimination pathway. |
| Isomerization of an Existing Mixture | Driving the equilibrium to favor one isomer. | Photochemical isomerization studies or development of catalysts that can selectively lower the activation energy for the conversion of the undesired isomer to the desired one. |
Exploration of Untapped Reactivity Patterns and Derivatization Potential
The reactivity of this compound is dictated by the powerful electron-withdrawing effects of its chlorine atoms and carboxylic acid groups. This renders the carbon-carbon double bond highly electron-deficient, a feature that opens up unique and largely untapped reactivity patterns.
One of the most promising areas of exploration is its use as a potent dienophile in Diels-Alder reactions. wikipedia.org The electron-poor nature of the double bond is expected to significantly accelerate the rate of these cycloaddition reactions, even with electron-neutral or moderately activated dienes. researchgate.netlibretexts.org This allows for the construction of complex, highly functionalized six-membered rings that are valuable intermediates in organic synthesis. Research into the scope of its Diels-Alder reactivity with a wide array of dienes is a key future direction.
Furthermore, the compound serves as a versatile platform for derivatization. The two carboxylic acid groups can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides. A particularly important derivative is 2,3-dichloromaleic anhydride (B1165640), a stable and highly reactive building block in its own right. tcichemicals.com These derivatives are not merely simple modifications; they are gateways to new classes of molecules. For instance, esterification with various diols can lead to the synthesis of novel polyesters, while reaction with diamines can produce specialized polyamides. The chlorine atoms themselves, while generally unreactive towards nucleophilic substitution on a vinylic carbon, could potentially be displaced under specific catalytic conditions, representing a challenging but rewarding frontier in its reactivity profile.
Advancements in Theoretical Modeling for Predictive Chemistry
The complexity of this compound's reactivity and stereochemistry makes it an ideal candidate for investigation using computational chemistry. Advancements in theoretical modeling, particularly Density Functional Theory (DFT), provide a powerful lens for predicting and understanding its chemical behavior before extensive laboratory work is undertaken. youtube.com
DFT allows researchers to build accurate in-silico models of the (E) and (Z) isomers and calculate their thermodynamic properties, such as relative stability. researchgate.net This is crucial for understanding which isomer is likely to be favored at equilibrium. More dynamically, theoretical modeling can map out the entire energy landscape of a chemical reaction. nih.gov For example, by calculating the transition state energies for the syn and anti addition of chlorine to acetylenedicarboxylic acid, chemists can predict which catalysts or conditions might favor one pathway over the other. rsc.org
This predictive power extends to its reactivity. The HOMO-LUMO energy gap, a key indicator of reactivity in reactions like the Diels-Alder cycloaddition, can be precisely calculated to quantify the compound's potency as a dienophile. nih.gov Furthermore, DFT can be used to explore the mechanisms of derivatization reactions, identifying the most likely pathways and potential side products. nih.gov This synergy between theoretical prediction and experimental validation accelerates the discovery process, saving time and resources while providing deep mechanistic insights.
Table 2: Applications of Theoretical Modeling in this compound Research
| Research Question | DFT Application | Predicted Outcome / Insight |
| Which isomer, (E) or (Z), is more thermodynamically stable? | Geometry optimization and electronic energy calculation. | Relative ground-state energies of dichloromaleic and dichlorofumaric acid. |
| What is the mechanism of isomer-specific synthesis? | Transition state searching and reaction pathway modeling. | Activation energy barriers for different synthetic routes, guiding catalyst and condition selection. |
| How reactive is it as a Diels-Alder dienophile? | Frontier Molecular Orbital (HOMO-LUMO) analysis. | Quantification of the molecule's electrophilicity and prediction of reaction rates with various dienes. |
| What are the properties of polymers derived from this monomer? | Simulating polymer chain interactions and conformations. | Prediction of material properties like thermal stability, rigidity, and electronic characteristics. |
Integration of this compound in Sustainable Chemical Manufacturing Processes
Looking ahead, a significant trajectory for this compound is its integration into sustainable chemical manufacturing, particularly as a building block for advanced functional materials. While the presence of chlorine may seem counterintuitive to "green" chemistry, its incorporation can lead to materials with exceptional durability and performance, contributing to sustainability through extended product lifecycles.
The most direct application is as a specialty monomer for the production of halogenated polymers. specialchem.com Halogenated monomers are known to impart valuable properties to plastics, such as enhanced flame retardancy, high thermal stability, and superior chemical resistance. nih.gov By polymerizing this compound (or its derivatives) with appropriate co-monomers, a new generation of high-performance polyesters and polyamides can be created for demanding applications in electronics, automotive, and aerospace industries.
Moreover, recent developments in green chemistry are focused on creating dicarboxylic acids from renewable or more sustainable feedstocks using energy-efficient processes like electrochemistry. azom.com Applying these principles to the synthesis of halogenated dicarboxylic acids could significantly improve the environmental profile of the resulting polymers. An emerging and sophisticated perspective involves leveraging the chlorine atoms to direct the formation of novel supramolecular structures through halogen bonding. ntu.edu.sgrsc.org This non-covalent interaction can be used to control the self-assembly of polymer chains, creating "smart" materials with tunable properties, such as shape-memory effects or stimuli-responsiveness. nih.gov This positions this compound not just as a monomer, but as a functional component for the design of next-generation, sustainable materials.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,3-Dichloro-2-butenedioic acid, and how can its purity be validated?
- Synthesis : Chlorination of maleic acid or fumaric acid derivatives using chlorine gas or sulfuryl chloride (SO₂Cl₂) under controlled conditions (e.g., anhydrous solvent, 0–5°C) is a common approach. Post-reaction, neutralize excess Cl₂ with sodium thiosulfate and purify via recrystallization in ethanol/water mixtures .
- Purity Validation : Use titrimetric assays (e.g., hydroxylamine hydrochloride method for carbonyl quantification, adapted from diacetyl analysis) , complemented by HPLC (C18 column, UV detection at 210 nm) and ¹H/¹³C NMR to confirm structural integrity and absence of isomers (e.g., 2,3-dichloromaleic vs. fumaric derivatives) .
Q. Which analytical techniques are optimal for characterizing this compound’s physicochemical properties?
- Structural Confirmation :
- NMR : Analyze ¹H NMR (δ 6.5–7.0 ppm for olefinic protons) and ¹³C NMR (δ 160–170 ppm for carboxylic carbons) .
- FT-IR : Confirm C=O stretches (~1700 cm⁻¹), C-Cl (~750 cm⁻¹), and conjugated C=C (~1600 cm⁻¹) .
Q. How should researchers handle and store this compound to prevent degradation?
- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work under fume hoods to avoid inhalation .
- Storage : Store in airtight containers at 4°C, away from moisture and light. Conduct periodic FT-IR checks to detect hydrolysis (e.g., formation of dichloromalic acid) .
Advanced Research Questions
Q. What role does this compound play in Diels-Alder reactions, and how can its reactivity be optimized?
- Reactivity : The conjugated diene structure facilitates Diels-Alder cycloadditions with dienophiles (e.g., maleic anhydride). Reactivity is enhanced by electron-withdrawing Cl groups, which lower the LUMO energy of the diene.
- Optimization : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to accelerate reaction rates. Monitor regioselectivity via ¹H NMR and computational modeling (DFT calculations) .
Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
- pH-Dependent Hydrolysis : Under alkaline conditions (pH >10), rapid hydrolysis occurs via nucleophilic attack on the β,γ-unsaturated system, yielding dichloromalic acid. In acidic conditions (pH <3), the compound is more stable but may dimerize.
- Solvent Effects : Stability increases in non-polar solvents (e.g., dichloromethane). Use buffered solutions (pH 4–6) for kinetic studies, validated by UV-Vis spectroscopy (λ_max ~260 nm) .
Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?
- Data Triangulation : Cross-validate results using orthogonal methods:
- Elemental Analysis : Confirm C, H, Cl content matches theoretical values (±0.3% tolerance) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to detect trace impurities (e.g., dichlorofumaric acid isomers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
